molecular formula C25H27N5O2 B283578 N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine

N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine

Cat. No. B283578
M. Wt: 429.5 g/mol
InChI Key: LGUOGKPIPWKSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine, also known as BEBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of a variety of cellular processes.
Biochemical and Physiological Effects:
N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including antitumor activity, inhibition of enzyme activity, and induction of apoptosis in cancer cells. Additionally, N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine for use in laboratory experiments is its potent antitumor activity, which makes it a promising candidate for further research in this area. Additionally, N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to exhibit a range of other biochemical and physiological effects, which may make it useful for a variety of research applications. However, one limitation of N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new synthetic methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine, which may lead to the development of more effective treatments for a range of diseases. Finally, there is potential for the development of new derivatives of N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine with improved properties for use in scientific research.

Synthesis Methods

The synthesis of N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine involves a multi-step process that has been optimized over the years to improve yield and purity. The first step involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with benzylamine to form the intermediate compound 4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzaldehyde. This intermediate is then reacted with 4-azidobenzenamine in the presence of copper (I) iodide to form the final product, N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine.

Scientific Research Applications

N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been studied for a variety of scientific research applications, including its potential as an antitumor agent, as well as its ability to inhibit the activity of certain enzymes. Studies have shown that N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine exhibits potent antitumor activity against a range of cancer cell lines, making it a promising candidate for further research in this area. Additionally, N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the regulation of neurotransmitters in the brain.

properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[4-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C25H27N5O2/c1-2-31-24-14-21(10-13-23(24)32-17-20-6-4-3-5-7-20)16-26-22-11-8-19(9-12-22)15-27-25-28-18-29-30-25/h3-14,18,26H,2,15-17H2,1H3,(H2,27,28,29,30)

InChI Key

LGUOGKPIPWKSHA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3)OCC4=CC=CC=C4

Origin of Product

United States

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